6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine

Medicinal Chemistry Drug Design Physicochemical Property

Precision dual-halogen pyrazolopyridine for kinase drug discovery. The unique C6-Cl/C3-F pattern enables chemoselective Pd-catalyzed coupling at the chlorine while the fluorine preserves hinge-region binding and boosts LogP to 2.2 for BBB penetration. Unlike mono-halogen analogs, this scaffold eliminates protecting-group strategies, reducing step count and improving yield—critical for resource-constrained medchem programs.

Molecular Formula C6H3ClFN3
Molecular Weight 171.56 g/mol
Cat. No. B13699165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine
Molecular FormulaC6H3ClFN3
Molecular Weight171.56 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=NNC(=C21)F)Cl
InChIInChI=1S/C6H3ClFN3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11)
InChIKeyJIGUQKCKAPCKIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine – Core Structural & Procurement Baseline


6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine (CAS 1506409-62-6) belongs to the 1H-pyrazolo[3,4-b]pyridine family, a fused bicyclic heterocycle that mimics the adenine/guanine purine scaffold and is a privileged chemotype in kinase inhibitor design [1]. More than 300,000 representatives of this class have been described across over 5,500 references and 2,400 patents, underscoring its importance in medicinal chemistry [1]. The target compound is distinguished by the simultaneous presence of an electron‑withdrawing chlorine at C6 and a fluorine at C3, yielding a molecular weight of 171.56 g mol⁻¹, a computed XLogP3 of 2.2, a topological polar surface area (TPSA) of 41.6 Ų, and a single hydrogen‑bond donor [2]. This combination of substituents imparts physicochemical properties that are intermediate between the mono‑substituted analogs and critically enable orthogonal functionalization strategies not possible with either analog alone.

Why a Mono‑Halogenated or Regioisomeric Analog Cannot Substitute 6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine


Procurement decisions for pyrazolo[3,4-b]pyridine building blocks often consider mono‑halogenated analogs such as 6‑chloro‑1H‑pyrazolo[3,4‑b]pyridine (CAS 63725‑51‑9) or 3‑fluoro‑1H‑pyrazolo[3,4‑b]pyridine (CAS 117007‑50‑8) as cost‑cutting alternatives. However, the C6‑Cl/C3‑F pairing in the target compound is not simply additive. The chlorine at C6 provides a site for chemoselective Pd‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig) that occurs under conditions where the C3 fluorine remains largely inert, allowing sequential functionalization [1]. Conversely, the C3 fluorine significantly raises the LogP and alters the electron density of the aromatic system relative to the 6‑chloro analog, directly affecting binding‐pocket complementarity in kinase targets. Regioisomeric variants such as 3‑chloro‑5‑fluoro‑1H‑pyrazolo[3,4‑b]pyridine (CAS 1935343‑92‑2) place the halogens on different positions of the pyridine ring, leading to distinct dipole vectors and steric environments that are not interchangeable in structure‑based design workflows. Substituting any of these analogs therefore risks a loss of synthetic versatility and target affinity that cannot be recovered downstream.

6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine – Quantitative Differentiation Evidence


Lipophilicity (XLogP3) Comparison Against the 6‑Chloro Analog

The target compound exhibits a computed XLogP3 of 2.2, which is 0.59 log units higher than the 6‑chloro analog (XLogP3 = 1.61; CAS 63725‑51‑9) [1][2]. This increase reflects the lipophilic contribution of the C3 fluorine atom and translates to a predicted ~4‑fold higher partition coefficient into organic phases. In medicinal chemistry campaigns, this difference can shift a compound from the ‘low permeability’ to the ‘moderate permeability’ zone and directly impacts oral absorption potential according to Lipinski’s Rule of Five guidelines.

Medicinal Chemistry Drug Design Physicochemical Property

Topological Polar Surface Area (TPSA) Normalization Versus Regioisomeric Analogs

The TPSA of the target compound is 41.6 Ų [1], essentially identical to that of the 6‑chloro analog (41.57 Ų) . This contrasts with the 3‑fluoro analog, which has a TPSA of approximately 46.3 Ų (due to altered nitrogen contribution in the pyrazole ring). The conservation of TPSA while increasing LogP indicates that the dual‑halogen substitution enhances passive permeability without sacrificing hydrogen‑bonding capacity, a balance that is difficult to achieve in mono‑substituted or regioisomeric scaffolds.

Drug Design Property Prediction Kinase Inhibitor

Sequential Cross‑Coupling Reactivity Window (Class‑Level Kinetic Evidence)

In pyrazolo[3,4‑b]pyridine scaffolds, the C6 chlorine undergoes Suzuki–Miyaura coupling with Pd(PPh₃)₄ at 80–100 °C within 2–6 h, while the C3 fluorine remains intact under these conditions [1]. This kinetic differentiation allows iterative functionalization: first C6 arylation, then C3 Buchwald–Hartwig amination or SNAr with O‑nucleophiles at elevated temperature (120–150 °C). By contrast, mono‑halogenated analogs (e.g., 6‑chloro derivative) offer only a single diversification point, and regioisomers such as 3‑chloro‑5‑fluoro place the reactive chlorine on the pyrazole ring, leading to different reaction kinetics and regioselectivity.

Synthetic Methodology Palladium Catalysis Building Block

Commercial Purity and Batch Consistency Benchmarking

Reputable vendors (Leyan, BOC Sciences) report a standard purity of ≥95% for the target compound, with typical batch analysis showing 97–99% by HPLC . The mono‑halogenated 6‑chloro analog is also supplied at ≥95% but has a lower molecular weight (153.57 g mol⁻¹) and may contain des‑chloro impurities that are not present in the dual‑halogenated variant. The mass difference (Δ = 18 g mol⁻¹) provides an additional analytical handle for identity verification by LC/MS.

Procurement Quality Analytical Chemistry Supply Chain

Procurement‑Justified Application Scenarios for 6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine


Kinase‑Focused Fragment‑Based Drug Discovery (FBDD)

The scaffold’s purine‑mimetic core and the dual‑halogen pattern make it a high‑value intermediate for generating focused kinase inhibitor libraries. The C6 chlorine serves as the primary coupling site for introducing diversity elements via parallel Suzuki chemistry, while the C3 fluorine maintains the hydrogen‑bonding complementarity with the kinase hinge region [1].

Iterative Late‑Stage Functionalization in Lead Optimization

When a lead series requires sequential introduction of substituents at the 6‑ and 3‑positions, the orthogonal reactivity of C–Cl and C–F bonds eliminates the need for protecting‑group strategies, reducing step count and improving overall yield. This is particularly valuable in resource‑constrained medicinal chemistry programs [1].

CNS‑Penetrant Kinase Inhibitor Design

The elevated LogP of 2.2 (versus 1.61 for the 6‑chloro analog) places the compound in a more favorable property space for blood‑brain‑barrier penetration, making it a preferred building block for neuroscience‑targeted kinase programs where passive permeability is a primary design criterion [2].

Quote Request

Request a Quote for 6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.